molecular formula C19H22FN3O B2503405 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one CAS No. 1436064-00-4

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one

Cat. No.: B2503405
CAS No.: 1436064-00-4
M. Wt: 327.403
InChI Key: AMHWRUCGFJGILE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

The synthesis of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides in the presence of a base.

    Attachment of the 4-fluorophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the prop-2-ynylamino group: This step may involve the use of propargylamine and appropriate catalysts.

Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

6-Tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one can be compared with other pyridazinone derivatives, such as:

  • 6-Tert-butyl-2-[[(4-chlorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one
  • 6-Tert-butyl-2-[[(4-bromophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical and biological properties.

Properties

IUPAC Name

6-tert-butyl-2-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c1-5-12-22(13-15-6-8-16(20)9-7-15)14-23-18(24)11-10-17(21-23)19(2,3)4/h1,6-11H,12-14H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHWRUCGFJGILE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CN(CC#C)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.